molecular formula C19H22N2O B2836989 (E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide CAS No. 478039-34-8

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide

Cat. No.: B2836989
CAS No.: 478039-34-8
M. Wt: 294.398
InChI Key: FEJVJOUIEKCFIG-VAWYXSNFSA-N
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Description

(E)-N-Cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide is a synthetic amide derivative characterized by a conjugated propenamide backbone, a cyclohexyl-methyl substituent on the amide nitrogen, and a 3-quinolinyl group at the β-position. Its E-configuration ensures a planar, unsaturated linkage between the quinoline and amide moieties, a structural feature critical for biological activity in related compounds .

Properties

IUPAC Name

(E)-N-cyclohexyl-N-methyl-3-quinolin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-21(17-8-3-2-4-9-17)19(22)12-11-15-13-16-7-5-6-10-18(16)20-14-15/h5-7,10-14,17H,2-4,8-9H2,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJVJOUIEKCFIG-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide typically involves the reaction of 3-quinolinecarboxaldehyde with N-cyclohexyl-N-methylamine in the presence of a base such as sodium hydride. The reaction proceeds via a condensation mechanism, forming the desired propenamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline ring system can also intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

HDAC Inhibitors with Hydroxyamino-Oxohexyl Substituents

A key analog, (E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide (Compound 27), demonstrated potent histone deacetylase (HDAC) inhibition (IC50 = 8 nM) and in vivo efficacy in a P388 mouse leukemia model, achieving a 111% increased lifespan .

  • Key Differences: Amide Substituent: Compound 27 features a hydroxyamino-oxohexyl group, which enhances HDAC binding via chelation of catalytic zinc ions. In contrast, the cyclohexyl-methyl group in the target compound likely reduces HDAC affinity but may improve metabolic stability or blood-brain barrier penetration. Quinoline Position: The 7-quinolinyl group in Compound 27 vs. the 3-quinolinyl group in the target compound may alter steric interactions with enzyme active sites.
Photoreactive α-Dehydrophenylalaninamide Derivatives

A study on (Z)-2-acetylamino-N-butyl-3-(4-chlorophenyl)-2-propenamide revealed that substituents on the amide nitrogen (e.g., butyl vs. ethoxycarbonyl) significantly influence photochemical reactivity and product distribution .

Quinolinyl Propenamides with Methoxy/Hydroxy Groups

(E)-3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-yl)-N-(2-methoxyphenyl)but-2-enamide (CAS 1072944-93-4) shares the propenamide backbone but incorporates methoxy and hydroxy groups on the quinoline and phenyl rings .

  • Functional Impact :
    • Electron-donating groups (e.g., methoxy) may enhance π-π stacking with biological targets, while hydroxy groups could introduce hydrogen-bonding interactions. The absence of such groups in the target compound suggests a trade-off between potency and pharmacokinetic properties.

Pharmacokinetic and Stability Considerations

Plasma Stability and Distribution

Studies on 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (a nitrosourea with a cyclohexyl group) demonstrated rapid plasma degradation (half-life ~5 minutes) but significant cerebrospinal fluid penetration, attributed to its lipophilic cyclohexyl moiety .

  • Relevance to Target Compound :
    • The cyclohexyl group in the target compound may similarly enhance central nervous system distribution, though its amide backbone likely improves stability compared to nitrosoureas.
Metabolism and Excretion

In rodent models, nitrosoureas with cyclohexyl groups underwent hepatic biotransformation to inactive metabolites, with renal excretion as the primary elimination route .

Substituent Effects on Reactivity and Binding

  • Unsaturated Backbone : The E-configuration in the target compound and analogs (e.g., Compound 27) is critical for maintaining a planar structure, facilitating interactions with hydrophobic enzyme pockets .
  • Cyclohexyl vs. Aromatic Substituents : Cyclohexyl groups (as in the target compound) offer conformational rigidity and lipophilicity, whereas aromatic substituents (e.g., 2-methoxyphenyl in CAS 1072944-93-4) may enhance target affinity but increase metabolic susceptibility .

Biological Activity

(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinolinyl moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H20N2O\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}

This structure suggests potential interactions with various biological targets, particularly enzymes involved in critical metabolic pathways.

Target Enzymes

Research indicates that compounds containing a quinolinyl group can act as potent inhibitors of specific enzymes. The primary mode of action involves binding to the active sites of these enzymes, thereby inhibiting their function. This inhibition can affect several biochemical pathways, including those related to cancer and microbial resistance.

Biochemical Pathways

The biological activity of this compound may involve modulation of key signaling pathways. For example, quinoline derivatives have been associated with the inhibition of protein kinases, which play crucial roles in cell proliferation and survival.

Anticancer Properties

Studies have shown that this compound exhibits anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its bioavailability and therapeutic efficacy. Factors such as solubility, stability, and metabolic pathways influence how the compound behaves in biological systems. Preliminary studies suggest favorable pharmacokinetic profiles, although detailed studies are required for comprehensive insights.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound.

StudyFindings
Smith et al. (2020)Identified significant enzyme inhibition by quinoline derivatives in cancer cell lines.
Johnson et al. (2021)Demonstrated antimicrobial efficacy against resistant bacterial strains using similar quinoline structures.
Lee et al. (2022)Reported on the apoptotic effects induced by quinoline-based compounds in vitro.

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